

# (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid

## molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1602707

[Get Quote](#)

An In-Depth Technical Guide to **(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid**: Structure, Properties, and Synthetic Utility

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid**, a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's nuanced structural characteristics, the influence of its functional groups on reactivity, and its pivotal role in the construction of complex molecular architectures.

## Introduction: A Versatile Building Block

**(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid** is an organoboron compound that has gained significant traction as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, imparts specific electronic properties that are highly sought after in the design of pharmaceuticals and advanced materials. The strategic placement of these groups allows for the precise tuning of a target molecule's lipophilicity, metabolic stability, and binding interactions, making it an invaluable tool in medicinal chemistry.

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This reaction's tolerance for a wide range of functional groups, coupled with the stability and generally low toxicity of boronic acids, has cemented its status as a cornerstone of modern synthetic chemistry.

## Molecular Structure and Physicochemical Properties

The structural identity and physical characteristics of **(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid** are fundamental to its application.

### Core Structural Features

The molecule consists of a central benzene ring with three key substituents:

- Boronic Acid Group (-B(OH)<sub>2</sub>): Located at position C1, this functional group is the reactive center for cross-coupling reactions.
- Methyl Group (-CH<sub>3</sub>): Positioned at C3, this small alkyl group acts as a weak electron-donating group through hyperconjugation.
- Trifluoromethyl Group (-CF<sub>3</sub>): Situated at C4, this group is a powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms.

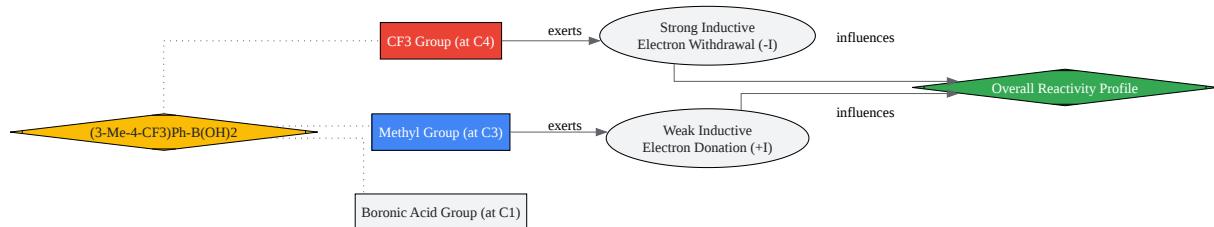
This specific arrangement creates a unique electronic environment on the phenyl ring, influencing the reactivity of the boronic acid and the properties of the resulting coupled products.

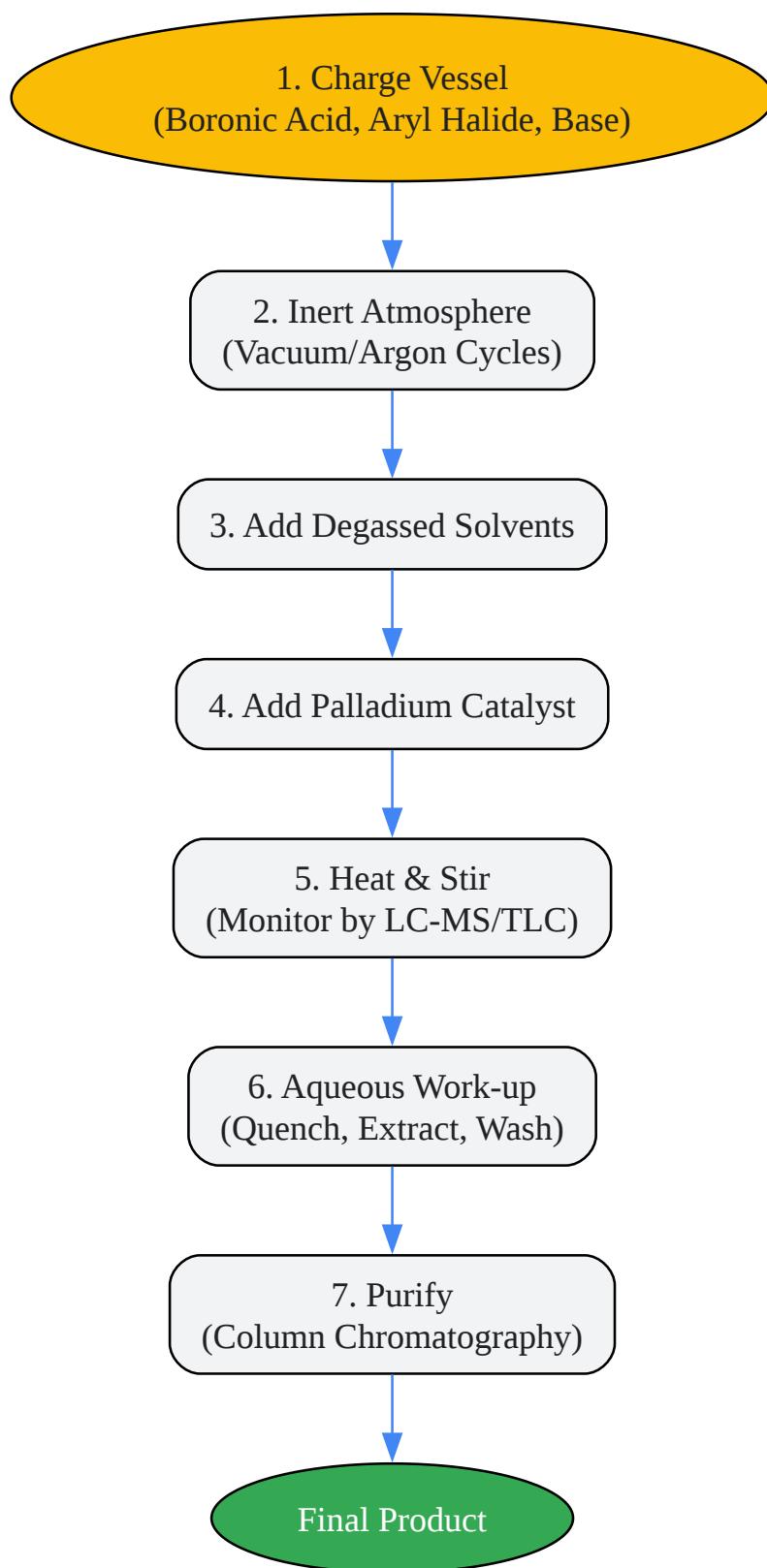
Figure 1: 2D structure of **(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid**.

### Physicochemical Data

The compound's bulk properties are summarized below. These values are critical for determining appropriate reaction conditions, solvents, and purification methods.

| Property          | Value                                                        | Reference           |
|-------------------|--------------------------------------------------------------|---------------------|
| CAS Number        | 864759-67-1                                                  | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> BF <sub>3</sub> O <sub>2</sub> |                     |
| Molecular Weight  | 203.95 g/mol                                                 |                     |
| Appearance        | White to off-white powder/solid                              | N/A                 |
| Storage           | Inert atmosphere, 2-8°C                                      | N/A                 |


Note: Specific properties like melting point and solubility are not consistently reported across suppliers for this specific isomer, but related isomers such as 4-(Trifluoromethyl)phenylboronic acid have a high melting point (245-250 °C), suggesting significant solid-state stability.


## Electronic Effects and Reactivity

The substitution pattern on the phenyl ring governs the molecule's reactivity. The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group is key.

- **Trifluoromethyl Group (-CF<sub>3</sub>):** This group exerts a strong, electron-withdrawing inductive effect (-I) across the sigma bond framework of the ring. This effect decreases the electron density of the aromatic system, making the boronic acid a stronger Lewis acid compared to unsubstituted phenylboronic acid. Increased Lewis acidity can influence the rate and efficiency of the transmetalation step in Suzuki couplings.
- **Methyl Group (-CH<sub>3</sub>):** This group has a weak electron-donating inductive effect (+I). Its position meta to the boronic acid has a minimal electronic impact on the C-B bond itself, but it contributes to the overall electronic and steric profile of the molecule.

The net result is an electron-poor phenyl ring, which can affect the kinetics of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nature of the CF<sub>3</sub> group generally enhances the stability of the boronic acid to premature protodeboronation under basic reaction conditions.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1602707#3-methyl-4-trifluoromethyl-phenyl-boronic-acid-molecular-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)